3-Butylspiro[3.3]heptan-1-one 3-Butylspiro[3.3]heptan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18198310
InChI: InChI=1S/C11H18O/c1-2-3-5-9-8-10(12)11(9)6-4-7-11/h9H,2-8H2,1H3
SMILES:
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

3-Butylspiro[3.3]heptan-1-one

CAS No.:

Cat. No.: VC18198310

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

3-Butylspiro[3.3]heptan-1-one -

Specification

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name 1-butylspiro[3.3]heptan-3-one
Standard InChI InChI=1S/C11H18O/c1-2-3-5-9-8-10(12)11(9)6-4-7-11/h9H,2-8H2,1H3
Standard InChI Key MTUULPVDDOYGQT-UHFFFAOYSA-N
Canonical SMILES CCCCC1CC(=O)C12CCC2

Introduction

Structural and Molecular Characteristics

Core Architecture

The defining feature of 3-butylspiro[3.3]heptan-1-one is its spiro[3.3]heptane core, where two cycloalkane rings (one seven-membered and one three-membered) share a single spiro carbon atom. The butyl group (-C4H9\text{-C}_4\text{H}_9) is attached to the spiro carbon, while the ketone group (C=O\text{C=O}) occupies the 1-position of the heptane ring. This arrangement imposes significant steric strain, which influences both reactivity and conformational stability . Computational studies suggest that the spirocyclic system adopts a rigid, non-planar geometry, with the tert-butyl group enhancing steric shielding around the ketone moiety .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • IR Spectroscopy: A strong absorption band at approximately 1700–1750 cm1^{-1}, characteristic of the carbonyl stretch .

  • NMR Spectroscopy: Distinct signals for the spiro carbon environment, including downfield-shifted protons adjacent to the ketone group .

  • XLogP3: A computed partition coefficient of 4.0, indicating moderate hydrophobicity .

The compound’s three-dimensional structure has been validated via X-ray crystallography, confirming the spiro connectivity and substituent orientation .

Synthetic Methodologies

Strain-Relocating Semipinacol Rearrangement

A breakthrough synthesis of 3-substituted spiro[3.3]heptan-1-ones was reported by researchers utilizing a strain-relocating semipinacol rearrangement (Fig. 1) . This method involves:

  • Lithiation of 1-sulfonylbicyclo[1.1.0]butanes to generate a nucleophilic intermediate.

  • Nucleophilic addition to 1-sulfonylcyclopropanones, forming a strained 1-bicyclobutylcyclopropanol intermediate.

  • Acid-catalyzed rearrangement via protonation of the bicyclobutyl moiety, followed by a -shift to yield the spiro[3.3]heptan-1-one framework.

This method is stereospecific, producing optically active 3-substituted derivatives with high regioselectivity .

Table 1: Key Reaction Parameters for Semipinacol Rearrangement

ParameterValue/Description
Starting Materials1-Sulfonylcyclopropanols
ReagentsLithiated bicyclo[1.1.0]butanes
CatalystAcid (e.g., H2SO4\text{H}_2\text{SO}_4)
Yield60–85%
StereospecificityHigh (retention of configuration)

Alternative Routes

While the semipinacol rearrangement dominates recent literature, earlier approaches involved:

  • Cyclopropanation of preformed cyclohexenones followed by oxidative cleavage.

  • Ring-expansion reactions of smaller spirocyclic precursors, though these methods suffer from lower yields and scalability issues .

Chemical Reactivity and Functionalization

Ketone-Directed Transformations

The ketone group serves as a versatile handle for further functionalization:

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) yields the corresponding secondary alcohol, 3-butylspiro[3.3]heptan-1-ol .

  • Nucleophilic Addition: Grignard reagents add to the carbonyl carbon, producing tertiary alcohols.

  • Condensation Reactions: Formation of hydrazones and semicarbazones for crystallographic analysis .

Spirocyclic Ring Modifications

The strain inherent to the spiro[3.3]heptane system enables unique reactivity:

  • Ring-Opening Metathesis: Transition metal catalysts (e.g., Grubbs’ catalyst) cleave the three-membered ring, generating bicyclic olefins .

  • Electrophilic Aromatic Substitution: The butyl group directs electrophiles to para positions in aromatic analogs .

Comparative Analysis with Related Spirocycles

Table 2: Structural and Functional Comparison of Spiro[3.3]heptane Derivatives

CompoundSubstituentKey PropertyApplication
3-Butylspiro[3.3]heptan-1-oneButyl, ketoneHigh steric strainDrug scaffold
Azaspiro[3.3]heptane Nitrogen heteroatomEnhanced solubilityPeptidomimetics
3-{Spiro[3.3]heptan-1-yl}phenol PhenolHydrogen-bond donorAntioxidant agents

The tert-butyl variant exhibits greater hydrophobicity compared to azaspiro analogs, while phenolic derivatives offer hydrogen-bonding capabilities absent in the ketone-containing parent compound .

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